molecular formula C6H2F4 B1293379 1,2,3,4-Tetrafluorobenzene CAS No. 551-62-2

1,2,3,4-Tetrafluorobenzene

Cat. No.: B1293379
CAS No.: 551-62-2
M. Wt: 150.07 g/mol
InChI Key: SOZFIIXUNAKEJP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluorobenzene is an organic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms. This compound is a colorless liquid with a boiling point of 95°C and a melting point of -42°C . It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity compared to benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrafluorobenzene can be synthesized through various methods. One common method involves the hydrolysis of 2-chloroheptafluorotoluene using alumina and steam at high temperatures. The resulting product, 2,3,4,5-tetrafluorochlorobenzene, is then reduced with hydrogen and palladium at 280°C and atmospheric pressure to yield this compound .

Another method involves the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid in the presence of copper powder and aqueous ammonia solution at 240°C. This reaction produces this compound with a high yield .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in high-pressure reactors to ensure high yields and purity. The use of catalysts such as palladium and copper is common to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitro Derivatives: Formed through nitration.

    Hydrogenated Products: Formed through reduction.

    Quinones: Formed through oxidation.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluorobenzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The compound can also undergo oxidative and reductive transformations, leading to the formation of various products .

Comparison with Similar Compounds

1,2,3,4-Tetrafluorobenzene can be compared with other fluorinated benzenes:

These comparisons highlight the unique reactivity and properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2,3,4-tetrafluorobenzene
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InChI

InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
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InChI Key

SOZFIIXUNAKEJP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1F)F)F)F
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Molecular Formula

C6H2F4
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DSSTOX Substance ID

DTXSID60870605
Record name 1,2,3,4-Tetrafluorobenzene
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Molecular Weight

150.07 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,3,4-Tetrafluorobenzene
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Vapor Pressure

49.5 [mmHg]
Record name 1,2,3,4-Tetrafluorobenzene
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CAS No.

551-62-2, 28016-01-5
Record name 1,2,3,4-Tetrafluorobenzene
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Synthesis routes and methods I

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

19.4 g (0.1 mol) of 2,3,4,5-tetrafluorobenzoic acid are dissolved in 40 g of water, 20 g of a mixture of trialkylamines having 6 to 14 carbon atoms (Hostarex A 327; a commercial product of Hoechst AG) and 0.2 g of copper(I) oxide are added and the pH is adjusted to 7 by addition of 30% strength aqueous sodium hydroxide solution. The decarboxylation is carried out in an autoclave at 155° C. within a period of 4 hours, the evolved carbon dioxide at a pressure of 12 bar being depressurized via a pressure cooler and the distillate passing overhead in this case being collected (cold trap -78° C.). After termination of the reaction, the autoclave is cooled and the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C. and 1.5 l of distillate are obtained, which distillate is combined with the distillate collected previously. The combined distillates are extracted by means of dichloromethane, the organic phase is separated off, dried over magnesium sulfate, filtered and the solvent is removed in vacuo. 10.5 g of crude, slightly yellowish 1,2,3,4-tetrafluorobenzene are obtained, which can be brought to a very high purity by fractional distillation.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrafluorobenzene
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1,2,3,4-Tetrafluorobenzene
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1,2,3,4-Tetrafluorobenzene
Reactant of Route 4
1,2,3,4-Tetrafluorobenzene
Reactant of Route 5
1,2,3,4-Tetrafluorobenzene
Reactant of Route 6
1,2,3,4-Tetrafluorobenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-Tetrafluorobenzene?

A: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy [, ], microwave spectroscopy [, ], and infrared (IR) spectroscopy. These techniques provide information about its structure, bonding, and vibrational modes.

Q3: Is this compound miscible with ionic liquids?

A: Research has shown that this compound exhibits complete miscibility with the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). This miscibility is attributed to the strong dipole moment of this compound. []

Q4: Can this compound undergo C-H activation reactions with nickel catalysts?

A: Studies indicate that while this compound does not readily undergo C-H activation with bulkier nickel catalysts like Ni(PiPr3)2, it can form adducts and potentially undergo C-H activation with less bulky Ni(PEt3)2 synthons. [, ]

Q5: Does this compound participate in rhodium-catalyzed substitution reactions?

A: Yes, in the presence of a rhodium catalyst like RhH(PPh3)4 and a disulfide, this compound can undergo substitution reactions where the fluorine atom is replaced by an arylthio group, leading to the formation of 1,2-diarylthio-3,6-difluorobenzene. []

Q6: Have there been computational studies on the binding of positrons to this compound?

A: Theoretical analyses using computational methods have been conducted to investigate the binding of positrons to this compound and explore the subsequent pair-annihilation processes. These studies contribute to the understanding of positron interactions with fluorinated aromatic molecules. [, ]

Q7: How does the degree of fluorination in benzene derivatives affect C-F bond activation with aluminum(I) compounds?

A: Research on aluminum(I) compounds, such as NacNacAl, demonstrates that the ease of C-F bond activation in fluorinated benzenes decreases with a lower degree of fluorination. This suggests that the electron-withdrawing effect of fluorine atoms plays a crucial role in facilitating C-F bond cleavage. []

Q8: What is the role of fluorine substitution on the electron affinity of benzene derivatives?

A: Studies combining photoelectron spectroscopy and density functional theory calculations reveal that increasing fluorine substitution in benzene generally leads to a higher electron affinity. This trend is evident from the positive electron affinities observed for both pentafluorobenzene and hexafluorobenzene. []

Q9: What are the thermodynamic properties of this compound?

A: Extensive research has been conducted on the thermodynamic properties of this compound. This includes measurements of vapor pressure [], low-temperature heat capacities [], and enthalpies of phase transitions []. These studies provide valuable data for understanding its physical behavior under various conditions.

Q10: What is known about the thermochemistry of 1,2,3,4-Tetrafluorobenzyne?

A: Fourier transform mass spectrometry and computational methods were employed to determine the gas-phase thermodynamic properties of 1,2,3,4-Tetrafluorobenzyne. This research provided valuable insights into its heat of hydrogenation and bond dissociation energies. []

Q11: Can this compound be synthesized via KF fluorination?

A: Yes, a synthetic route for this compound utilizing KF fluorination has been reported in the literature. []

Q12: What are some notable reactions of this compound and its derivatives?

A: The reactivity of this compound and related compounds has been extensively studied. Research highlights reactions with organosilicon compounds [], the formation of polycyclic compounds in SbF5 media [, , ], and the generation of tetrafluorophenyllithium, a precursor to arynes. []

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